molecular formula C16H13ClN2O3 B5523140 2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole

2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole

Cat. No. B5523140
M. Wt: 316.74 g/mol
InChI Key: DIDMMVXYQYHILZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves the cyclization of hydrazides with various reagents. For instance, the synthesis of 1,3,4-oxadiazoles can be achieved by treating aromatic carboxylic acids with hydrazine, followed by reaction with carbon disulfide in an alkaline medium to yield the oxadiazole core structure. Subsequent functionalization allows for the introduction of chlorophenyl and dimethoxyphenyl groups (Siddiqui et al., 2014; Zheng, 2004).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of a 1,3,4-oxadiazole ring, which significantly influences their electronic and optical properties. X-ray crystallography reveals that these molecules often exhibit planar conformations, facilitating π-π stacking interactions and hydrogen bonding, contributing to their stability and solid-state organization (Mague et al., 2017; Baral et al., 2018).

Chemical Reactions and Properties

Oxadiazole derivatives participate in various chemical reactions, leveraging the reactivity of the oxadiazole ring. They can undergo nucleophilic substitution reactions, enabling the introduction of diverse functional groups. The presence of chlorophenyl and dimethoxyphenyl substituents further adds to the compound's reactivity, offering multiple sites for chemical transformations (Kerru et al., 2019).

Physical Properties Analysis

The physical properties of 2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole, such as melting point, solubility, and crystal structure, are influenced by its molecular structure. The oxadiazole core contributes to its thermal stability and solid-state properties, which are crucial for its potential applications in material science and pharmaceuticals (Wang et al., 2006).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity, are defined by the electron-withdrawing and electron-donating nature of the substituents. The chlorophenyl group adds to the electron-withdrawing characteristics, while the dimethoxyphenyl group introduces electron-donating effects. This interplay affects the compound's overall reactivity and its interactions with biological molecules, highlighting its potential in pharmaceutical applications (Mikhailov et al., 2018).

Scientific Research Applications

Molecular Structure and Electronic Properties

The study of oxadiazole derivatives, including their dipole moments and molecular structure, provides foundational knowledge for understanding their interactions in various environments. Research by Lutskii et al. (1970) using the MO LCAO method highlighted the unique electron configuration and conjugation within the heterocycle of substituted oxadiazoles, offering insight into their chemical reactivity and potential as electronic materials (Lutskii, A., Shepel, A., Shvaika, O., & Klimisha, G. P., 1970).

Antimicrobial and Anticancer Activity

Oxadiazole derivatives are notable for their broad spectrum of biological activity, including antimicrobial and anticancer properties. The synthesis and evaluation of these compounds, as demonstrated by Siddiqui et al. (2014), reveal their potential as antibacterial agents against both gram-negative and gram-positive bacteria. This study also notes the moderate inhibition of α-chymotrypsin enzyme, suggesting a versatile therapeutic potential (Siddiqui, S. Z., Abbasi, M., Aziz‐ur‐Rehman, et al., 2014).

Another research avenue explores the anticancer activity of 1,3,4-oxadiazole derivatives. Polkam et al. (2021) designed and synthesized new derivatives bearing 2-positioned 2,5-dimethoxyphenyl substituent, revealing superior activity against human cancer cell lines. This suggests that modifications to the oxadiazole moiety could yield compounds with significant therapeutic applications (Polkam, N., Malthum, S., Anireddy, J., Brahma, U., & Vegi, G. N. Naidu, 2021).

Synthetic Methodologies and Chemical Behavior

Understanding the synthetic routes and chemical behavior of oxadiazole derivatives is crucial for exploring their applications. Innovative synthetic methodologies, such as those described by Ramazani and Rezaei (2010), enable the efficient production of 1,3,4-oxadiazole derivatives through a novel one-pot, four-component condensation reaction. This approach enhances the accessibility of these compounds for further research and application development (Ramazani, A., & Rezaei, A., 2010).

properties

IUPAC Name

2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-20-13-8-5-11(9-14(13)21-2)16-19-18-15(22-16)10-3-6-12(17)7-4-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDMMVXYQYHILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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